

# Synthesis of 5-Azoniaspiro[4.5]decane and its Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 5-Azoniaspiro[4.5]decane

Cat. No.: B090742

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This technical guide provides a detailed overview of the synthesis of **5-azoniaspiro[4.5]decane** and its derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines synthetic methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate key processes.

## Core Synthesis and Derivatives

The **5-azoniaspiro[4.5]decane** core is a quaternary ammonium spirocyclic compound. Its synthesis and the creation of its derivatives often involve the quaternization of a pre-existing tertiary amine, typically a piperidine derivative, with a suitable alkylating agent.

One documented example is the synthesis of 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide. This derivative incorporates a pyrimidinyl group and is synthesized from 1-(2-pyrimidinyl)piperazine and 1,4-dichlorobutane.<sup>[1]</sup> The structure of the parent **5-azoniaspiro[4.5]decane** cation is available on public chemical databases such as PubChem, along with its basic properties.<sup>[2]</sup>

While direct synthetic routes to the parent **5-azoniaspiro[4.5]decane** are not extensively detailed in the provided search results, the synthesis of related azaspiro compounds can provide insights into potential synthetic strategies. For instance, the synthesis of 1-azaspiro[4.5]decane has been achieved through dearomatization and palladium-catalyzed aza-[3+2] cycloaddition.

Derivatives of related azaspiro[4.5]decane structures have been explored for various therapeutic applications. For example, 1,4-dioxo-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as  $\sigma 1$  receptor radioligands for tumor imaging.[3] Similarly, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as candidate radioligands for sigma-1 receptors.[4] Other related structures include 1-thia-4-azaspiro[4.5]decanes with potential anticancer activity[5] and 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore inhibitors.[6]

## Tabulated Quantitative Data

The following table summarizes the quantitative data available for the synthesis of a specific **5-azoniaspiro[4.5]decane** derivative.

Product	Starting Materials	Reagents	Solvent	Reaction Conditions	Yield	Reference
8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide	1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutane	Sodium carbonate monohydrate, Potassium bromide	Isopropanol	Stirred and refluxed for 8 hours	50-90%	[1]

## Experimental Protocols

A detailed experimental protocol for the synthesis of 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide is provided below.[1]

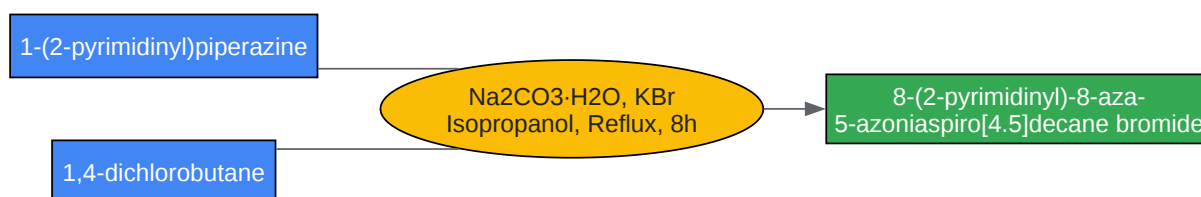
Synthesis of 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide[1]

- Materials:
  - 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole)
  - 1,4-dichlorobutane (23.8 g, 0.19 mole)

- Sodium carbonate monohydrate (30.8 g, 0.25 mole)
- Potassium bromide (44.6 g, 0.375 mole)
- Isopropanol (150 ml)
- Acetone
- Procedure:
  - A mixture of 1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutane, sodium carbonate monohydrate, and potassium bromide in isopropanol is prepared.
  - The mixture is stirred and refluxed for an 8-hour period.
  - The hot reaction mixture is filtered, and the insoluble materials are washed with hot isopropanol.
  - The combined filtrates are concentrated under reduced pressure.
  - Trituration of the residual material with acetone provides the final product, 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide.

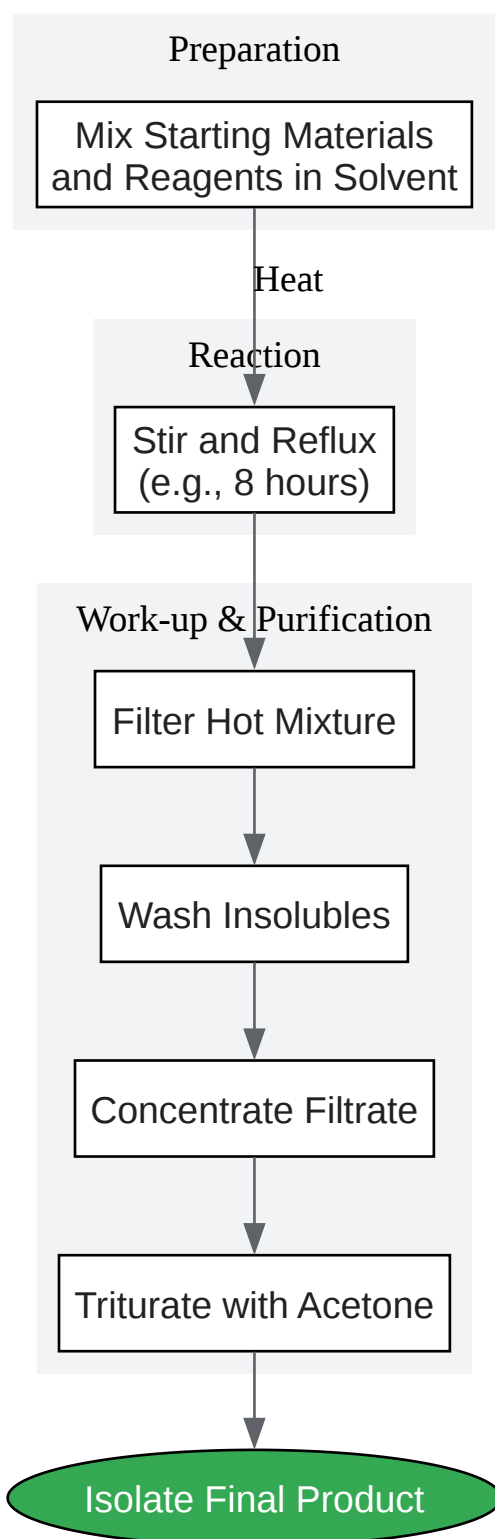
## Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis of **5-azoniaspiro[4.5]decane** derivatives.



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Caption: Synthetic scheme for 8-(2-pyrimidinyl)-8-aza-**5-azoniaspiro[4.5]decane** bromide.



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Caption: General experimental workflow for the synthesis of azoniaspiro compounds.

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